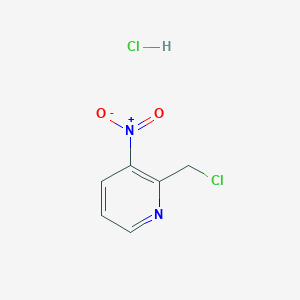

2-(Chloromethyl)-3-nitropyridine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Chloromethyl)-3-nitropyridine hydrochloride is a halogenated nitro-substituted pyridine derivative characterized by a chloromethyl group at the 2-position and a nitro group at the 3-position of the pyridine ring. For instance, 2-chloro-3-nitropyridine is commercially available (Aldrich) and crystallizes with intermolecular hydrogen bonds stabilizing its structure . The chloromethyl group in the target compound likely enhances its reactivity, making it a versatile intermediate for nucleophilic substitutions or further functionalization in pharmaceutical syntheses .

Structurally, the nitro group at position 3 introduces strong electron-withdrawing effects, which can influence the reactivity of the chloromethyl group at position 2. This combination of substituents may facilitate applications in drug development, particularly as a precursor for bioactive molecules. For example, nitro-substituted pyridines are frequently reduced to amines for use in anti-inflammatory agents or kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-nitropyridine hydrochloride typically involves the chloromethylation of 3-nitropyridine. One common method includes the reaction of 3-nitropyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-nitropyridine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride in ethanol.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, though these reactions are less frequent.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups replacing the chloromethyl group.

Reduction: 2-(Aminomethyl)-3-nitropyridine or 2-(Aminomethyl)-3-aminopyridine, depending on the extent of reduction.

Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

2-(Chloromethyl)-3-nitropyridine hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-nitropyridine hydrochloride depends on its specific application. In general, the compound can act as an alkylating agent due to the presence of the chloromethyl group, which can form covalent bonds with nucleophilic sites in biological molecules. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 2-(chloromethyl)-3-nitropyridine hydrochloride with structurally related pyridine derivatives, emphasizing substituent effects, molecular properties, and applications:

Reactivity and Functionalization

- Chloromethyl vs. This makes it more reactive in alkylation or coupling reactions .

- Nitro Group Position: The nitro group at position 3 in all listed compounds deactivates the pyridine ring, directing electrophilic substitutions to specific positions. For instance, reduction of the nitro group yields aminopyridines, which are critical intermediates in drug synthesis .

- Methoxy and Methyl Substituents : Electron-donating groups like methoxy (in 6-chloro-2-methoxy-3-nitropyridine) or methyl (in 2-chloro-5-methyl-3-nitropyridine) moderate the electron-withdrawing effects of nitro and chloro groups, altering solubility and reactivity .

Biological Activity

2-(Chloromethyl)-3-nitropyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a chloromethyl group and a nitro group attached to a pyridine ring, which are crucial for its biological activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitro group can be reduced to reactive intermediates that interact with cellular components.

The biological activity of this compound is primarily attributed to its ability to modify proteins and enzymes through covalent bonding. The nitro group may undergo reduction, leading to the formation of reactive metabolites that can exert antimicrobial or anti-inflammatory effects.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound against various pathogens. It has been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies demonstrate that derivatives of nitropyridines, including this compound, have effective antimicrobial properties comparable to established antibiotics such as chloramphenicol .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies reveal that it can inhibit the growth of various cancer cell lines. For example, cytotoxicity assays have shown that this compound exhibits an IC50 value of approximately 10 µM against HepG2 liver cancer cells .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 10 |

| MCF-7 | 15 |

| A549 | 20 |

Case Studies

- Leishmaniasis Treatment : A study demonstrated that derivatives of this compound showed promising antileishmanial activity, with an effective concentration (EC50) of 1.1 µM against Leishmania infantum. However, it also exhibited cytotoxicity towards HepG2 cells with a CC50 value of 2.7 µM, indicating a need for further optimization to enhance selectivity .

- Mechanistic Insights : Research indicates that the cytotoxic effects are mediated through bioactivation by nitroreductase enzymes present in parasites but absent in mammalian cells. This selective activation pathway enhances the therapeutic potential of the compound against parasitic infections while minimizing harm to human cells .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Chloromethyl)-3-nitropyridine hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves nitration and chloromethylation steps. For example, nitration of 3-methylpyridine derivatives followed by chlorination using reagents like thionyl chloride (SOCl₂) under controlled temperatures (40–60°C). Purification via recrystallization in ethanol/water mixtures improves purity (>98%), as noted in studies on analogous chloromethylpyridine hydrochlorides .

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H and ¹³C NMR to confirm the positions of the nitro and chloromethyl groups (e.g., δ ~8.5 ppm for pyridine protons adjacent to nitro groups).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%).

- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 223.06) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Follow GHS guidelines:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential HCl release during decomposition.

- Store in airtight containers away from moisture, as hydrolysis can generate toxic gases .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, activating the pyridine ring at the para position. This directs nucleophilic attacks (e.g., SN2 reactions) to the chloromethyl group. Kinetic studies suggest using polar aprotic solvents (DMF, DMSO) enhances reactivity, while steric hindrance from the nitro group may slow competing pathways .

Q. What strategies mitigate competing side reactions during functionalization of the chloromethyl group?

- Methodological Answer :

- Temperature Control : Maintain reactions below 60°C to prevent nitro group reduction.

- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve selectivity.

- Protecting Groups : Temporarily protect the nitro group via hydrogenation (e.g., Pd/C under H₂) before functionalization .

Q. How can researchers resolve discrepancies in reported melting points or spectral data?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities.

- Recrystallization Variants : Compare recrystallization solvents (e.g., ethanol vs. acetonitrile) to isolate different crystal forms.

- Analytical Cross-Validation : Use DSC (Differential Scanning Calorimetry) to confirm melting points and XRD for crystal structure analysis. Contradictory NMR data may require deuteration studies to assign peaks unambiguously .

Q. Data Contradiction Analysis

- Example : Variability in reported melting points (e.g., 120–124°C vs. 137–143°C for related chloromethylpyridines) may stem from hydration states or residual solvents. Researchers should replicate synthesis under anhydrous conditions and characterize using TGA (thermogravimetric analysis) to detect solvent retention .

Properties

Molecular Formula |

C6H6Cl2N2O2 |

|---|---|

Molecular Weight |

209.03 g/mol |

IUPAC Name |

2-(chloromethyl)-3-nitropyridine;hydrochloride |

InChI |

InChI=1S/C6H5ClN2O2.ClH/c7-4-5-6(9(10)11)2-1-3-8-5;/h1-3H,4H2;1H |

InChI Key |

HMTIOFKPLZRLBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)CCl)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.